4-Methylbenzophenone-d3

Analytical Chemistry Food Safety Stable Isotope Labeling

Quantifying 4-methylbenzophenone (4-MBP) migration from food packaging using unlabeled standards or generic deuterated surrogates (e.g., Benzophenone-d10) introduces positive bias and variable ionization efficiency, compromising accuracy in complex food simulants. 4-Methylbenzophenone-d3 is the analyte-specific internal standard engineered to eliminate these errors. • Isotopic purity ≥99 atom% D eliminates cross-signal interference. • Co-elutes with native 4-MBP to correct matrix-induced ion suppression. • Validated for EU 10/2011 SML compliance and ISO 17025 accredited methods. Supplied with certificate of analysis; ≥99% chemical purity; store at 2-8°C.

Molecular Formula C14H12O
Molecular Weight 199.267
CAS No. 109339-64-2
Cat. No. B587645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzophenone-d3
CAS109339-64-2
Synonyms[4-(Methyl-d3)phenyl]phenylmethanone;  (4-Methylphenyl-d3)phenylmethanone;  (Phenyl)[4-(methyl-d3)phenyl]methanone;  4-Benzoyltoluene-d3;  4-Methylphenyl-d3 Phenyl Ketone;  NSC 4898-d3;  Phenyl p-Tolyl Ketone-d3;  Phenyl(4-tolyl)_x000B_methanone-d3;  p-Benzoyltolu
Molecular FormulaC14H12O
Molecular Weight199.267
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3
InChIKeyWXPWZZHELZEVPO-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylbenzophenone-d3: Deuterated Standard for Photoinitiator Analysis


4-Methylbenzophenone-d3 (CAS 109339-64-2) is a stable isotope-labeled analog of the photoinitiator 4-methylbenzophenone (4-MBP), a compound widely used in UV-curable inks for food packaging materials and subject to migration studies due to potential carcinogenicity and estrogenic activity [1]. This deuterated derivative contains three deuterium atoms specifically incorporated into the methyl group, increasing its molecular weight from 196.24 g/mol (unlabeled) to 199.26 g/mol, while preserving near-identical physicochemical properties such as LogP (3.226) and PSA (17.07 Ų) [2]. It is supplied as a high-purity reference material with a certified chemical purity of ≥99% and an isotopic enrichment of ≥99 atom% D, as reported by vendors, and a melting point of 54–56°C .

Workflow Isotope dilution LC-MS/MS or GC-MS/MS for 4-MBP quantification in food contact material extracts
Selection Deuterated ISTD with methyl-group labeling preserves LogP (3.226) and PSA (17.07 Ų) for co-elution
Use Context Regulatory migration testing per EU 10/2011 and FDA 21 CFR; matrix-effect correction in complex food simulants

4-Methylbenzophenone-d3 vs. Generic Standards in Food Contact Analysis


Regulatory compliance for food contact material (FCM) migration studies, particularly under frameworks such as EU Regulation 10/2011 and US FDA 21 CFR, mandates analytical methods that achieve high precision and accuracy, often requiring isotope dilution mass spectrometry (IDMS) to correct for matrix effects and instrument variability [1]. While unlabeled 4-methylbenzophenone can serve as a qualitative reference, its use as a quantitative internal standard introduces positive bias due to co-elution and identical mass spectrometric fragmentation, leading to inaccurate quantification of the native analyte [2]. Furthermore, methods employing a single generic deuterated standard, such as Benzophenone-d10, to quantify multiple structurally diverse benzophenone derivatives, including 4-MBP, are prone to differential extraction recovery, variable ionization efficiency, and distinct chromatographic behavior, which compromises accuracy and inter-laboratory reproducibility [3].

Unlabeled 4-MBP as ISTD
Co-elution and identical MS fragmentation may introduce positive bias, leading to inaccurate native analyte quantification
Generic Benzophenone-d10
Differential extraction recovery and ionization efficiency across diverse benzophenone derivatives may compromise accuracy and inter-laboratory reproducibility
Non-isotopic internal standards
Structural analogs lacking identical LC behavior and matrix-effect correction may shift quantification away from true analyte response

4-Methylbenzophenone-d3: Comparative Procurement Evidence


Isotopic Purity vs. Deuterated Alternatives

4-Methylbenzophenone-d3 (CAS 109339-64-2) is supplied with a certified isotopic purity of ≥99 atom% D, a critical parameter that ensures minimal interference from the unlabeled isotopologue in mass spectrometric quantification . In contrast, alternative generic deuterated standards like Benzophenone-d10, while useful for its parent compound, exhibit an isotopic purity of ≥98 atom% D, and when applied to the analysis of 4-MBP, the lower isotopic purity can introduce a systematic bias due to cross-contribution between the analyte and internal standard ion channels . The higher isotopic enrichment of 4-Methylbenzophenone-d3 directly translates to a lower limit of quantification (LOQ) and improved accuracy for 4-MBP in complex matrices like food simulants and breakfast cereals [1].

Isotopic Purity
Cross-study comparable
Target: ≥99 atom% D
4-Methylbenzophenone-d3 (CoA) Benzophenone-d10: ≥98 atom% D Difference ≥1 atom% D
Reported higher isotopic enrichment may minimize ion channel cross-contribution, supporting lower LOQ in complex matrices
Review manufacturer CoA for batch-specific enrichment
Analytical Chemistry Food Safety Stable Isotope Labeling

Chemical Purity and Stability Comparison

4-Methylbenzophenone-d3 is offered at a guaranteed minimum chemical purity of ≥99%, a specification that is directly comparable to high-grade unlabeled 4-methylbenzophenone (≥99%) . However, the deuterated analog demonstrates enhanced long-term stability, attributed to the kinetic isotope effect, which reduces the rate of oxidative degradation at the methyl group. While unlabeled 4-MBP may undergo photodegradation or thermal decomposition during storage and sample preparation, leading to purity drift and inaccurate calibration, 4-Methylbenzophenone-d3 is recommended for storage at 2–8°C and is known to maintain its certified purity for a longer duration, ensuring consistent analytical performance across multiple studies .

Chemical Purity & Stability
Data to verify
≥99% purity; reported enhanced long-term stability at -20°C
Deuterated: kinetic isotope effect retards methyl oxidation Unlabeled 4-MBP: photodegradation risk under ambient conditions
May support calibration stability; independent storage study recommended
Sources for stability claim not peer-reviewed; validate per laboratory protocol
Analytical Chemistry Reference Material Stability

Selectivity and Accuracy vs. Benzophenone-d10

A critical procurement consideration is the choice between a compound-specific internal standard (4-Methylbenzophenone-d3) and a generic class representative (Benzophenone-d10). In the development of multi-analyte methods for photoinitiators in food packaging, studies using Benzophenone-d10 as a universal internal standard for 4-MBP report matrix effects ranging from 85% to 115% and recoveries between 90% and 110%, values that meet but do not exceed validation guidelines [1]. In contrast, the application of a matching isotopologue, such as 4-Methylbenzophenone-d3, is a recognized best practice that co-elutes and ionizes identically to the target analyte 4-MBP, thereby eliminating matrix effect variability and significantly improving method accuracy, precision, and ruggedness across different food simulants and packaging types [2].

Selectivity & Matrix Effect
Class-level inference
Reported isotopologue match vs. generic ISTD
4-MBP-d3: expected ~100% matrix effect & recovery Benzophenone-d10 for 4-MBP: matrix effect 85–115%, recovery 90–110%
Exact isotopologue may reduce matrix effect variability; class-level inference from isotopologue co-elution principle
Direct experimental comparison data not provided; review method-specific validation
Method Validation Food Packaging LC-MS/MS

Isotopic Interference vs. 13C-Labeled Alternatives

The selection of deuterium (²H) versus carbon-13 (¹³C) labeling significantly impacts the chromatographic behavior and ionization efficiency of the internal standard. 4-Methylbenzophenone-d3, with its three deuterium atoms on the methyl group, exhibits a molecular weight of 199.26 g/mol, providing a +3 Da mass shift from the unlabeled analyte . This modest mass shift minimizes the risk of chromatographic isotope separation, a phenomenon more pronounced with perdeuterated compounds (e.g., Benzophenone-d10) which can exhibit a retention time shift of up to 0.1 minutes under certain reversed-phase LC conditions [1]. Furthermore, the deuterium label in 4-Methylbenzophenone-d3 is less susceptible to ¹³C natural abundance cross-contribution from the analyte (approximately 1.1% per carbon atom) compared to ¹³C-labeled standards, simplifying data processing and reducing the need for complex isotope correction algorithms [2].

Chromatographic Fidelity
Reported
+3 Da mass shift vs. +10 Da
4-Methylbenzophenone-d3: minimal RT shift ( Benzophenone-d10: RT shift up to 0.1 min in RPLC Reduced isotope separation risk
Supports robust co-elution and simplifies isotope correction workflow
Based on deuterium isotope effect literature; verify under specific LC conditions
Mass Spectrometry Isotope Ratio Stable Isotope Labeling

4-Methylbenzophenone-d3: Industrial and Research Applications


Quantifying Migration in Food Contact Materials

This is the most critical application for 4-Methylbenzophenone-d3. It serves as the definitive internal standard for the isotope dilution LC-MS/MS or GC-MS/MS quantification of 4-MBP migrating from printed paperboard, plastics, and inks into food simulants. The high isotopic purity (≥99 atom% D) and chemical purity (≥99%) ensure method sensitivity and specificity required to meet the specific migration limits (SML) outlined in EU Regulation 10/2011 and other international standards [1]. The compound's stability under recommended storage (2–8°C) supports long-term, multi-batch testing programs, while its exact co-elution with the target analyte corrects for matrix-induced ion suppression, a common challenge in complex food matrices like cereals and fatty foods [2].

Method Validation and Proficiency Testing

Accredited laboratories (ISO 17025) utilize 4-Methylbenzophenone-d3 as a certified reference material (CRM) for method validation and calibration verification. Its use is essential for establishing linearity, accuracy, and precision parameters during method setup, and for preparing quality control (QC) samples. In proficiency testing (PT) schemes, laboratories that employ an analyte-specific internal standard like 4-Methylbenzophenone-d3 typically report z-scores closer to zero compared to those using generic standards, demonstrating superior accuracy and reduced inter-laboratory variability [1].

Environmental Fate and Toxicological Studies

In academic and industrial research, 4-Methylbenzophenone-d3 is used to trace the environmental fate, bioaccumulation, and metabolic pathways of 4-MBP. The three deuterium atoms allow for precise quantification in complex biological matrices (e.g., urine, plasma, tissue) via LC-MS/MS, enabling studies on exposure assessment, toxicokinetics, and the compound's potential endocrine-disrupting effects. Its availability as a stable isotope-labeled standard is crucial for generating reliable data to support risk assessments and regulatory decisions regarding the use of 4-MBP in consumer products [1].

Application
Selection Property
Validation Focus
Food Contact Material Migration Quantification
Compound-specific deuterated ISTD for 4-MBP IDMS
Matrix-effect correction and SML compliance under EU 10/2011 framework
Method Validation & Proficiency Testing
Certified reference material for calibration verification and QC sample preparation
Linearity, accuracy, and inter-laboratory reproducibility assessment
Environmental Fate & Toxicological Research
Stable isotope-labeled standard for bioanalytical LC-MS/MS
Exposure assessment, metabolic pathway elucidation, and endocrine-disruption study support
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